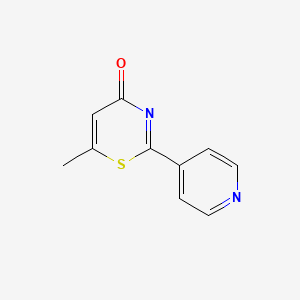![molecular formula C8H14O3S B14389275 (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one CAS No. 88050-89-9](/img/structure/B14389275.png)
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is a chiral compound with a unique structure that includes a methoxy group, a propan-2-yl sulfanyl group, and an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxy-2-butanone and propan-2-thiol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in 4-hydroxy-2-butanone using a suitable protecting group such as a methoxy group.
Thioether Formation: The protected intermediate is then reacted with propan-2-thiol under basic conditions to form the thioether linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the oxolan-2-one ring, which can be achieved using acidic or basic conditions depending on the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolan-2-one ring can be reduced to form a diol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-5-Methoxy-4-[(methylsulfanyl]oxolan-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
(4R,5R)-5-Methoxy-4-[(ethylsulfanyl]oxolan-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl sulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88050-89-9 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
(4R,5R)-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H14O3S/c1-5(2)12-6-4-7(9)11-8(6)10-3/h5-6,8H,4H2,1-3H3/t6-,8-/m1/s1 |
InChI Key |
KIVOZTSDRUFVGM-HTRCEHHLSA-N |
Isomeric SMILES |
CC(C)S[C@@H]1CC(=O)O[C@H]1OC |
Canonical SMILES |
CC(C)SC1CC(=O)OC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


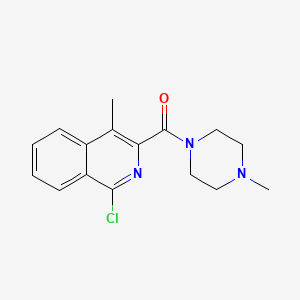
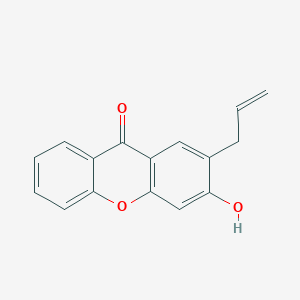
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
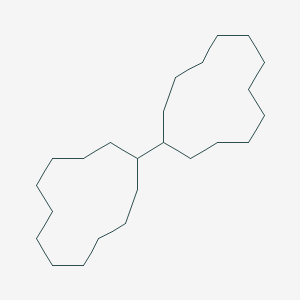
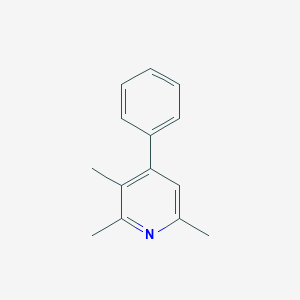
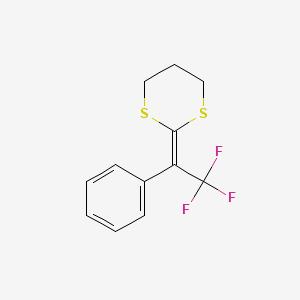
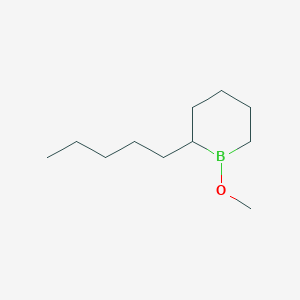
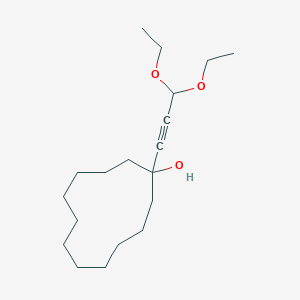
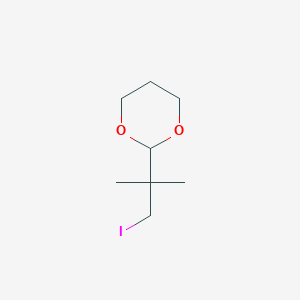
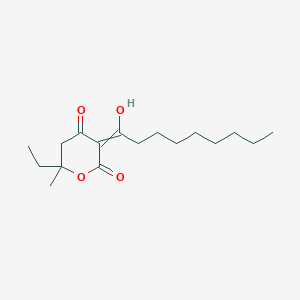
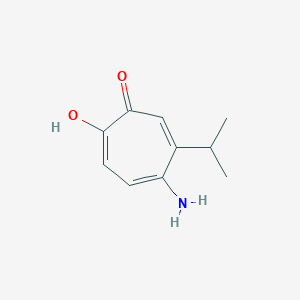
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
